2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Overview
Description
2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.44 g/mol . This compound is characterized by the presence of cyclopropyl groups and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:
Formation of the cyclopropyl groups: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of the Fmoc protecting group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with acetic acid: The final step involves coupling the cyclopropyl intermediate with acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the cyclopropyl groups or the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under basic conditions, allowing the compound to act as a precursor for the synthesis of peptides and other bioactive molecules. The cyclopropyl groups may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: This compound also contains an Fmoc protecting group and is used in peptide synthesis.
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid: Similar in structure but with a fluorinated phenyl group, used in medicinal chemistry.
Uniqueness
2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable intermediate for the synthesis of complex molecules and enhance its utility in various research applications .
Properties
CAS No. |
1871526-24-7 |
---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
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